molecular formula C16H24N2O4S B513093 1-[4-(2-Ethoxy-4,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 942702-48-9

1-[4-(2-Ethoxy-4,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one

Cat. No.: B513093
CAS No.: 942702-48-9
M. Wt: 340.4g/mol
InChI Key: HPLLZBALIPPYQC-UHFFFAOYSA-N
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Description

1-[4-(2-Ethoxy-4,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one is a synthetic small molecule characterized by a piperazine ring linked to an ethanone group and a substituted benzenesulfonyl moiety. The benzenesulfonyl substituent (2-ethoxy-4,5-dimethylphenyl) confers unique steric and electronic properties, distinguishing it from related compounds. The compound’s synthesis typically involves sulfonylation of piperazine derivatives under catalytic conditions, though specific protocols for this compound remain proprietary or under development .

Properties

IUPAC Name

1-[4-(2-ethoxy-4,5-dimethylphenyl)sulfonylpiperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-5-22-15-10-12(2)13(3)11-16(15)23(20,21)18-8-6-17(7-9-18)14(4)19/h10-11H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLLZBALIPPYQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2CCN(CC2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Ethoxy-4,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one typically involves the reaction of 2-ethoxy-4,5-dimethylbenzenesulfonyl chloride with piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Ethoxy-4,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce secondary amines .

Scientific Research Applications

1-[4-(2-Ethoxy-4,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one is used in various scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In the study of enzyme inhibition and receptor binding.

    Industry: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(2-Ethoxy-4,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity . Additionally, the piperazine ring can interact with receptor sites, affecting signal transduction pathways .

Comparison with Similar Compounds

Key Observations :

  • Electrophilic Reactivity: Chloroethanone derivatives (e.g., ) exhibit higher reactivity in nucleophilic substitution reactions, whereas the target compound’s ethanone group is more stable, favoring prolonged in vivo activity.
  • Biological Targets : Analogs with triazolyl groups (e.g., ) are associated with antifungal activity, while the target compound’s dimethylbenzenesulfonyl moiety aligns with MDM2/MDMX inhibition in cancer therapy .

Biological Activity

1-[4-(2-Ethoxy-4,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and therapeutic applications. The compound's structure includes a piperazine moiety linked to a sulfonyl group, which may contribute to its interaction with biological targets. This article aims to detail the biological activity of this compound, including its mechanism of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C16H23N2O5SC_{16}H_{23}N_{2}O_{5}S, with a molecular weight of approximately 341.4 g/mol. Its structure features an ethoxy group and a sulfonyl group attached to a piperazine ring, which may influence its pharmacological properties.

PropertyValue
Molecular FormulaC16H23N2O5S
Molecular Weight341.4 g/mol
IUPAC NameThis compound
CAS NumberNot available

Cytotoxic Effects

Recent studies have investigated the cytotoxic properties of compounds similar to this compound. For instance, compounds with similar structural features were evaluated for their effectiveness against various cancer cell lines. A study focused on benzimidazole derivatives demonstrated significant cytotoxicity against human lung adenocarcinoma (A549) and malignant melanoma (WM115) cells using WST-1 assays. The results indicated that these compounds could induce apoptosis through caspase-dependent pathways and cause DNA damage in hypoxic conditions .

The mechanism by which this compound exerts its effects may involve interaction with specific molecular targets involved in cell proliferation and survival pathways. The sulfonamide group is known to influence enzyme activity, potentially modulating pathways related to inflammation and cancer progression.

Case Studies

In a recent case study involving related compounds, researchers found that the introduction of piperazine rings significantly enhanced the compounds' ability to target hypoxic tumor environments. This specificity suggests that modifications in the chemical structure can lead to improved therapeutic profiles for targeting cancer cells while sparing normal tissues .

Table: Summary of Biological Activity Studies

Study ReferenceCompound TypeCell Lines TestedKey Findings
Benzimidazole DerivativesA549, WM115Induced apoptosis; DNA damage
Piperazine-based CompoundsVarious cancer linesEnhanced targeting of hypoxic cells

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